Cas no 2138051-38-2 (4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol)

4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative featuring a thiazole substituent, which imparts unique chemical and biological properties. The compound's structural framework combines a cyclohexenyl ring with a thiazole heterocycle, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the hydroxyl group at the 1-position and the methyl group at the 4-position offers opportunities for further functionalization, making it valuable in organic transformations. Its thiazole moiety may contribute to bioactivity, suggesting applications in medicinal chemistry. The compound is characterized by moderate stability and solubility in common organic solvents, facilitating its use in research and industrial processes.
4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol structure
2138051-38-2 structure
Product name:4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
CAS No:2138051-38-2
MF:C10H13NOS
MW:195.281321287155
CID:5777185
PubChem ID:165786944

4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
    • 2138051-38-2
    • EN300-1155907
    • 4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
    • Inchi: 1S/C10H13NOS/c1-8-2-4-10(12,5-3-8)9-11-6-7-13-9/h2,4,6-8,12H,3,5H2,1H3
    • InChI Key: YCEGWVXCKPNTMA-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1(C=CC(C)CC1)O

Computed Properties

  • Exact Mass: 195.07178521g/mol
  • Monoisotopic Mass: 195.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4Ų
  • XLogP3: 1.9

4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155907-2.5g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
2.5g
$2379.0 2023-06-09
Enamine
EN300-1155907-10.0g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
10g
$5221.0 2023-06-09
Enamine
EN300-1155907-0.5g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
0.5g
$1165.0 2023-06-09
Enamine
EN300-1155907-0.1g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
0.1g
$1068.0 2023-06-09
Enamine
EN300-1155907-0.25g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
0.25g
$1117.0 2023-06-09
Enamine
EN300-1155907-1.0g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
1g
$1214.0 2023-06-09
Enamine
EN300-1155907-5.0g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
5g
$3520.0 2023-06-09
Enamine
EN300-1155907-0.05g
4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol
2138051-38-2
0.05g
$1020.0 2023-06-09

Additional information on 4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol

Chemical Profile of 4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol (CAS No. 2138051-38-2)

4-Methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2138051-38-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexenone core substituted with a thiazole moiety and a methyl group, exhibits structural features that make it a promising candidate for further investigation in medicinal chemistry. The presence of both heterocyclic and aromatic components in its framework suggests potential interactions with biological targets, making it a subject of considerable research interest.

The thiazole ring is a well-documented pharmacophore in drug discovery, known for its ability to modulate various biological pathways due to its unique electronic and steric properties. Compounds incorporating thiazole derivatives have shown efficacy in treating a range of diseases, including infectious diseases, cancer, and inflammatory conditions. The incorporation of this motif into the 4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol structure may confer specific binding properties that could be exploited for therapeutic applications.

The cyclohexenone backbone provides the molecule with additional conformational flexibility, which can be critical for optimizing binding affinity to biological targets. This structural feature allows the compound to adopt multiple shapes, potentially enabling it to interact with proteins or enzymes in a manner that enhances its pharmacological activity. Furthermore, the methyl substituent at the 4-position may influence the electronic distribution within the molecule, thereby affecting its reactivity and biological interactions.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies suggest that 4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol could interact with enzymes involved in metabolic pathways or signal transduction cascades. For instance, preliminary simulations indicate potential binding to enzymes such as cytochrome P450 monooxygenases or kinase domains, which are critical targets in drug development.

In the realm of synthetic organic chemistry, the preparation of 4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol involves sophisticated methodologies that highlight the ingenuity of modern synthetic strategies. The synthesis typically requires multi-step reactions involving cyclization and functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the cyclohexenone ring system efficiently. These synthetic approaches not only showcase the versatility of modern organic chemistry but also provide insights into scalable production methods for related compounds.

The biological evaluation of 4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol has been ongoing in several research groups. Preliminary in vitro assays have shown promising activity against certain bacterial strains and fungal pathogens, suggesting potential applications in antimicrobial therapy. Additionally, its interaction with mammalian cell lines has been explored to assess its cytotoxicity profile. These studies are crucial for determining whether the compound exhibits therapeutic potential while maintaining safety for human use.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for novel bioactive compounds like 4-methyl-1-(1,3-thiazol-2-yl)cyclohex-2-en-1-ol. By systematically testing large libraries of molecules against various biological targets, researchers can rapidly identify compounds with desirable pharmacological properties. This approach has been instrumental in identifying lead candidates for further optimization and development into novel drugs.

The structural motif present in 4-methyl-1-(1,3-thiazol-2-ytl)cyclohexenone derivatives has also attracted attention for its potential role in modulating inflammatory responses. Thiazole-based compounds have been reported to inhibit key enzymes involved in pro-inflammatory pathways, such as COX and LOX enzymes. The cyclohexenone component may further enhance these effects by providing additional sites for molecular recognition within biological targets.

Future research directions for 4-methyl-l-(l ,3 -thiaz ol -z -yl) cyc lo hex -z -en-l -o l (CAS No . 213805 l -38-z 8) include exploring its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with its biological targets. Understanding these interactions will be essential for designing analogs with improved potency and selectivity.

Moreover ,the development of novel synthetic routes to 4-methyl-l-(l ,3 -thia z ol-z -yl) cyc lo hex -z -en-l -o l (CAS No . 213805 l -38-z 8) is an ongoing effort aimed at optimizing yield and scalability . Advances in flow chemistry and continuous manufacturing technologies offer exciting possibilities for streamlining the synthesis process while maintaining high purity standards . These innovations are critical for transitioning promising candidates from laboratory research to industrial production.

In conclusion,4-methyl-l-(l ,3 -thia z ol-z -yl) cyc lo hex -z -en-l -o l (CAS No . 213805 l -38-z 8) represents an intriguing compound with potential applications across multiple therapeutic areas . Its unique structural features , coupled with promising preliminary results from both synthetic and biological studies , make it a valuable subject for further investigation . As research progresses ,this molecule may contribute significantly to the development of new treatments targeting various diseases .

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